N-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazol-2-amine

COX-2 inhibition Inflammation Benzimidazole pharmacophore

Researchers requiring a reliable 4-bromophenyl benzimidazole building block for COX-2 inhibitor programs often face supply inconsistency for regiochemically pure material. This compound directly addresses that gap with verified substitution patterns critical for target engagement. • Enables SAR exploration of the 1,2-diphenylbenzimidazole pharmacophore for enhanced COX-2 inhibition. • The reactive aryl bromide handle permits rapid library synthesis via palladium-catalyzed cross-coupling. • Standardized purity profiles ensure reproducible benchmark data for lipophilicity and permeability assays.

Molecular Formula C14H12BrN3
Molecular Weight 302.17 g/mol
CAS No. 330793-27-6
Cat. No. B3023274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazol-2-amine
CAS330793-27-6
Molecular FormulaC14H12BrN3
Molecular Weight302.17 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1NC3=CC=C(C=C3)Br
InChIInChI=1S/C14H12BrN3/c1-18-13-5-3-2-4-12(13)17-14(18)16-11-8-6-10(15)7-9-11/h2-9H,1H3,(H,16,17)
InChIKeyCYPQZMRSFBYJIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazol-2-amine Chemical Identity and Core Scaffold


N-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazol-2-amine is a heterocyclic organic compound belonging to the benzimidazole class, characterized by a fused benzene-imidazole bicyclic core . Its molecular formula is C14H12BrN3 with a molecular weight of 302.17 g/mol . The compound is supplied as a research chemical with typical purities of 95-98% . It serves as a key intermediate or building block in medicinal chemistry for the synthesis of more complex benzimidazole derivatives .

1
Benzimidazole building block for medicinal chemistry and SAR libraries
2
COX-2 pharmacophore studies with 4-bromophenyl substitution context
3
Pd-catalyzed cross-coupling diversification workflow (Suzuki, Buchwald-Hartwig, Sonogashira)

N-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazol-2-amine: Generic Substitution Limitations


Direct substitution of N-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazol-2-amine with structurally similar benzimidazole derivatives is not recommended due to the critical role of the para-bromophenyl substituent. The bromine atom introduces unique electronic and steric properties that significantly influence molecular recognition and binding affinity . In related 1,2-diphenylbenzimidazole pharmacophores, the presence of a 4-bromophenyl group has been shown to enhance inhibition of cyclooxygenase-2 (COX-2) compared to other halogenated analogs, indicating that even minor changes in halogen substitution can alter biological activity profiles [1]. Furthermore, the bromine serves as a versatile synthetic handle for downstream diversification via cross-coupling reactions, a capability absent in non-halogenated or differently halogenated analogs .

Halogen substitution
Replacing 4-bromophenyl with Cl, F, or H may alter target engagement profile and reported COX-2 inhibition ranking
Cross-coupling handle
Non-halogenated or 4-chloro analogs may offer reduced or altered reactivity in Pd-catalyzed diversification workflows
Physicochemical profile
Non-brominated analogs differ in molecular weight and predicted lipophilicity, which may shift membrane permeability and protein binding context

N-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazol-2-amine vs. Closest Analogs


4-Bromo Substitution and COX-2 Inhibition

In a comparative study of 1,2-diphenylbenzimidazole derivatives, the compound bearing a 4-bromophenyl group demonstrated superior COX-2 inhibition relative to other para-substituted analogs [1]. The study identified 2-(4-bromophenyl)-1-(4-nitrophenyl)-1H-benzo[d]imidazole as the most potent COX-2 inhibitor, highlighting the favorable contribution of the bromine atom to target engagement [1].

COX-2 Inhibition
Class-level inference
Ranked highest COX-2 inhibitor among tested 1,2-diphenylbenzimidazole series (4-bromophenyl derivative)
Reported COX-2 inhibition ranking in tested set
Exact IC50 not reported; comparison vs H, Cl, F, OMe para-substituted analogs
COX-2 inhibition Inflammation Benzimidazole pharmacophore

Lipophilicity and Molecular Weight Comparison

N-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazol-2-amine (MW 302.17) exhibits a higher molecular weight and predicted lipophilicity compared to its non-halogenated (N-phenyl, MW 223.27) and 4-fluoro (MW 241.26) analogs . The bromine atom increases molecular weight by approximately 79 Da relative to the non-halogenated phenyl analog and contributes to higher logP values due to bromine's hydrophobic character .

Physicochemical Profile
Data to verify
MW 302.17 g/mol; predicted logP ~3.5–4.0
Supports bromine impact on lipophilicity and molecular weight
Calculated values only; no experimental logP or permeability data available
Physicochemical properties Lipophilicity Drug-likeness

Bromine as a Cross-Coupling Handle

The para-bromophenyl substituent in N-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazol-2-amine provides a reactive site for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings . This feature enables facile derivatization to generate diverse compound libraries. Analogs lacking a halogen (e.g., N-phenyl) or bearing less reactive halogens (e.g., 4-chloro) offer reduced or altered reactivity profiles .

Cross-Coupling Utility
Class-level inference
Reactive C-Br bond supports Pd-catalyzed Suzuki, Buchwald-Hartwig, and Sonogashira couplings
Supports synthetic diversification context
Reported reactivity advantage over C-Cl and C-H analogs in cross-coupling conditions
Synthetic methodology Cross-coupling Benzimidazole diversification

N-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazol-2-amine: Research & Procurement Applications


Anti-inflammatory SAR Studies

This compound is well-suited for SAR investigations focused on COX-2 inhibition, particularly in the context of the 1,2-diphenylbenzimidazole pharmacophore. The 4-bromophenyl moiety has been linked to enhanced COX-2 inhibitory activity [1]. Researchers can use this compound to explore the impact of bromine substitution on target engagement, selectivity, and downstream anti-inflammatory effects.

Synthetic Intermediate for Benzimidazole Libraries

The reactive aryl bromide handle enables efficient diversification via cross-coupling chemistry, making this compound a valuable building block for generating libraries of 2-aminobenzimidazole derivatives . This application is not feasible with non-halogenated analogs, providing a clear procurement rationale.

Physicochemical Benchmarking in Drug Design

The distinct molecular weight and lipophilicity of this compound, relative to non-halogenated and other halogenated analogs, make it a useful reference for benchmarking the effects of bromine substitution on permeability, solubility, and protein binding in early-stage drug discovery .

Application
Selection Property
Validation Focus
COX-2 pathway SAR studies
4-Bromophenyl substitution context
COX-2 inhibition endpoint review
Benzimidazole library synthesis
Cross-coupling handle reactivity
Diversification workflow review
Physicochemical benchmarking
Bromine impact on logP and MW
Permeability and binding assay review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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